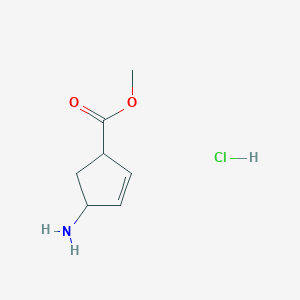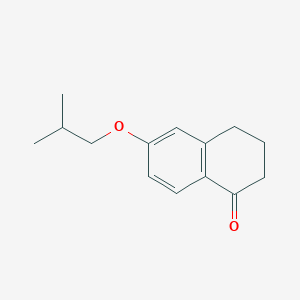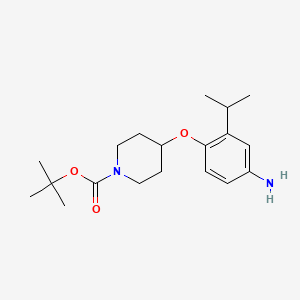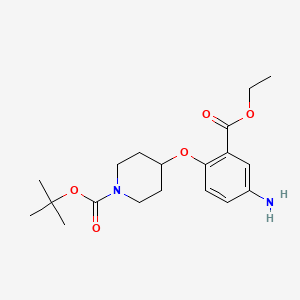
Ethyl 7-chlorocinnoline-3-carboxylate
- 点击“快速查询”以从我们的专家团队获取报价。
- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。
描述
Ethyl 7-chlorocinnoline-3-carboxylate is a chemical compound with the molecular formula C11H9ClN2O2 . It is used in research and development .
Molecular Structure Analysis
The molecular structure of Ethyl 7-chlorocinnoline-3-carboxylate consists of a cinnoline core, which is a nitrogen-containing heterocycle, with a chlorine atom at the 7-position and a carboxylate ester at the 3-position .Physical And Chemical Properties Analysis
Ethyl 7-chlorocinnoline-3-carboxylate is a pale-yellow to yellow-brown solid . It has a molecular weight of 236.66 . The compound is typically stored at room temperature .科研应用
1. Analytical Methods for Determining Antioxidant Activity
Ethyl 7-chlorocinnoline-3-carboxylate is often employed in assays to measure antioxidant capacity. One prominent assay is the ABTS/PP Decolorization Assay, where certain antioxidants, specifically phenolic ones, can form coupling adducts with ABTS•+. These adducts can further degrade into compounds like 3-ethyl-2-oxo-1,3-benzothiazoline-6-sulfonate and 3-ethyl-2-imino-1,3-benzothiazoline-6-sulfonate. The contribution of such coupling reactions to the total antioxidant capacity and the relevance of the oxidation products warrant further exploration (Ilyasov et al., 2020). Additionally, other analytical methods for determining antioxidant activity, including various tests based on hydrogen atom transfer (HAT) and electron transfer (ET), use chemical reactions where characteristic colours or discolouration are monitored through specific wavelength absorption. Such methods have been successfully applied in analyzing antioxidants and determining the antioxidant capacity of complex samples (Munteanu & Apetrei, 2021).
2. Relevance in Biocompatible, Degradable Materials
Research also suggests the involvement of Ethyl 7-chlorocinnoline-3-carboxylate in the development of biocompatible, degradable materials. For instance, hyaluronan derivatives obtained through the chemical modification and partial or total esterification of the carboxyl groups of hyaluronan show promise in various clinical applications. The physico-chemical and biological properties of these materials, influenced by the type and extent of esterification, offer a spectrum of polymers that either promote or inhibit the adhesion of certain types of cells (Campoccia et al., 1998).
3. Ethyl 7-chlorocinnoline-3-carboxylate in Electrochemical Surface Finishing and Energy Storage
Ethyl 7-chlorocinnoline-3-carboxylate also finds its application in electrochemical technology, particularly involving Lewis acidic haloaluminate room-temperature ionic liquids. The review in this domain categorizes the technology based on these ionic liquids into two main topics: electroplating and energy storage. It emphasizes the need for novel insights and findings through state-of-the-art technologies to bring haloaluminate room-temperature ionic liquids and their mixtures back into focus for technological applications (Tsuda, Stafford, & Hussey, 2017).
Safety And Hazards
Ethyl 7-chlorocinnoline-3-carboxylate is associated with several hazard statements, including H302, H315, H320, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling .
性质
IUPAC Name |
ethyl 7-chlorocinnoline-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-2-16-11(15)10-5-7-3-4-8(12)6-9(7)13-14-10/h3-6H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHDNOFTVHXOAJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C2C=C(C=CC2=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90613769 |
Source


|
| Record name | Ethyl 7-chlorocinnoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90613769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-chlorocinnoline-3-carboxylate | |
CAS RN |
104092-54-8 |
Source


|
| Record name | Ethyl 7-chlorocinnoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90613769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

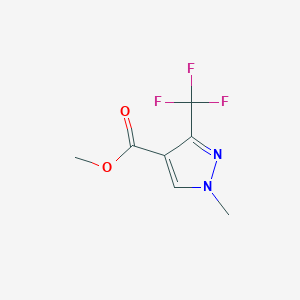
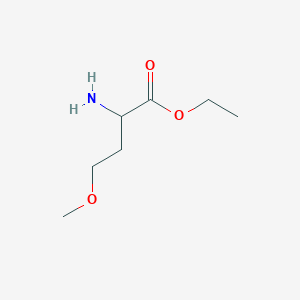
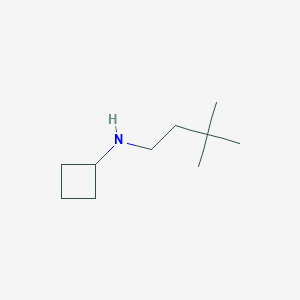
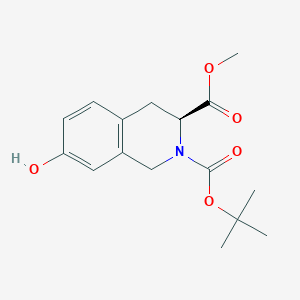
![2-Methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B1369980.png)
![N-Methyl-(7-bromo-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)methylamine](/img/structure/B1369984.png)
![3-{3-[4-(Benzyloxy)phenoxy]-propoxy}benzenecarbaldehyde](/img/structure/B1369993.png)
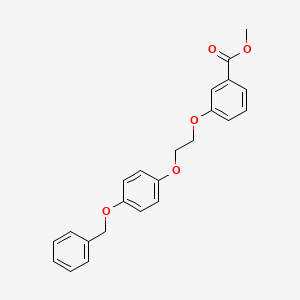
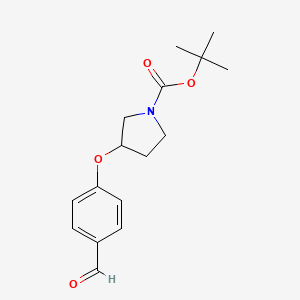
![Amino{[4-(4-chlorophenoxy)phenyl]amino}methane-1-thione](/img/structure/B1370002.png)
